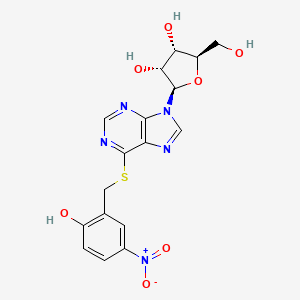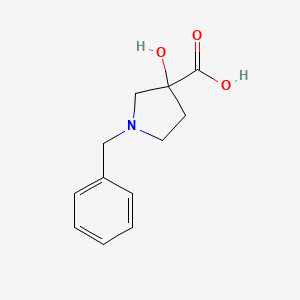
2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane
Overview
Description
The compound “2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane” appears to contain an indene moiety, which is a polycyclic hydrocarbon. It also seems to contain a dioxazaborocane group, which is a type of heterocycle containing oxygen, nitrogen, and boron atoms .
Molecular Structure Analysis
The molecular structure of this compound would be expected to have the planar aromatic indene system attached to the three-dimensional dioxazaborocane ring system. The exact structure would need to be confirmed using techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the aromatic indene moiety and the heteroatoms in the dioxazaborocane ring. The boron atom, in particular, might be expected to have interesting reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic indene moiety and the polar dioxazaborocane ring could influence properties such as solubility, melting point, and stability .Scientific Research Applications
Synthesis and Characterization of Arylboronic Acids and Oxaboroles
A study by Da̧browski et al. (2007) presents the synthesis of ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles using a derivative of protected phenylboronic acid. This research demonstrates the utility of such compounds in creating sterically hindered structures with high rotational barriers, which are valuable for designing complex molecular architectures (Da̧browski et al., 2007).
Tribological Performance of Novel Borate Esters
In the realm of mechanical engineering, Yan et al. (2014) explored the tribological performance of novel borate esters, including a dioxazaborocane derivative, as lubricant additives in rapeseed oil. These compounds exhibited high anti-wear and extreme pressure properties, highlighting their potential in improving the durability and efficiency of mechanical systems (Yan et al., 2014).
Fluorescent Probes for Sensing pH and Metal Cations
Tanaka et al. (2001) discussed the application of dioxazaborocane analogs in the development of fluorescent probes for sensing magnesium and zinc cations. These probes can detect pH changes in biological systems, offering tools for biochemical and medical research (Tanaka et al., 2001).
Antioxidant Properties of Indazole Derivatives
Research by Polo et al. (2016) on tetrahydroindazole derivatives, prepared using microwave-assisted synthesis, revealed moderate antioxidant activities. These findings suggest potential applications in developing therapeutic agents or dietary supplements with antioxidant properties (Polo et al., 2016).
Heterocyclic Derivative Syntheses
Bacchi et al. (2005) reported on the synthesis of heterocyclic derivatives, including dioxazaborocanes, through palladium-catalyzed oxidative cyclization-alkoxycarbonylation. These compounds have potential applications in organic synthesis and drug development (Bacchi et al., 2005).
Safety And Hazards
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO2/c1-2-4-12-10-13(9-11(12)3-1)14-16-7-5-15-6-8-17-14/h1-4,13,15H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSXCXOMNZXQRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)C2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626608 | |
| Record name | 2-(2,3-Dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane | |
CAS RN |
501014-44-4 | |
| Record name | 2-(2,3-Dihydro-1H-inden-2-yl)tetrahydro-4H-1,3,6,2-dioxazaborocine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501014-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,3-Dihydro-1H-inden-2-yl)-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonate;dodecahydrate](/img/structure/B1603551.png)
![4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1603552.png)







